(+)-epsilon-Viniferin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

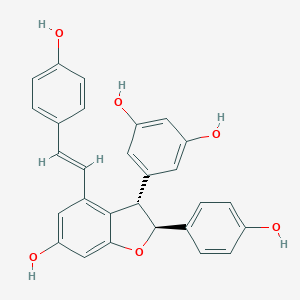

(+)-epsilon-Viniferin is a natural compound belonging to the stilbenoid family, which is primarily derived from the grapevine species Vitis vinifera. It is a dimer of resveratrol, formed through a coupling reaction involving two resveratrol molecules. This compound has garnered attention due to its structural features, which include multiple hydroxyl groups and a unique arrangement of carbon atoms that contribute to its biological activity. The molecular formula of (+)-epsilon-Viniferin is C₃₄H₃₀O₄, and it exhibits a characteristic absorption spectrum that aids in its identification and characterization in various studies .

- Oxidation: Hydroxyl groups can be oxidized to form carbonyl groups, altering the compound's reactivity and biological properties.

- Esterification: The hydroxyl groups can react with acids to form esters, which can enhance solubility and bioavailability.

- Radical Scavenging: (+)-epsilon-Viniferin exhibits antioxidant properties by scavenging free radicals through hydrogen atom transfer and radical adduct formation mechanisms, which are essential for its biological activities .

(+)-epsilon-Viniferin displays a range of biological activities that make it significant in pharmacology and nutrition:

- Antioxidant Activity: It has been shown to scavenge reactive oxygen species effectively, thereby protecting cells from oxidative stress. Studies indicate that it is more potent than other viniferins in this regard .

- Anti-inflammatory Effects: The compound has demonstrated potential in reducing inflammation by modulating inflammatory pathways and cytokine production.

- Antimicrobial Properties: Research suggests that (+)-epsilon-Viniferin possesses antibacterial activity against various pathogens, contributing to its therapeutic potential .

- Cardiovascular Benefits: It may improve endothelial function and reduce blood pressure, making it a candidate for cardiovascular health promotion .

The synthesis of (+)-epsilon-Viniferin can be achieved through several methods:

- Natural Extraction: It can be isolated from grapevine tissues or wine using solvent extraction techniques.

- Chemical Synthesis: Laboratory synthesis involves coupling reactions between resveratrol molecules under specific conditions (e.g., using catalysts or heat).

- Biotransformation: Microbial fermentation processes have been explored to produce (+)-epsilon-Viniferin from resveratrol using specific strains of bacteria or fungi .

The applications of (+)-epsilon-Viniferin span various fields:

- Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing drugs targeting oxidative stress-related diseases.

- Nutraceuticals: Used as a dietary supplement due to its health benefits associated with cardiovascular protection and anti-aging effects.

- Cosmetics: Incorporated into skincare products for its protective effects against skin damage caused by oxidative stress .

Studies investigating the interactions of (+)-epsilon-Viniferin with other biomolecules have revealed insights into its mechanism of action:

- Enzyme Inhibition: Research has shown that it can inhibit enzymes such as pancreatic alpha-amylase, which is relevant for managing diabetes by regulating carbohydrate metabolism .

- Metabolic Pathways: The compound undergoes extensive metabolism in the body, resulting in various glucuronidated and sulfated metabolites that may influence its bioactivity .

Several compounds share structural similarities with (+)-epsilon-Viniferin. Here are some notable examples:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Resveratrol | Monomeric precursor | Exhibits strong antioxidant properties |

| Delta-viniferin | Structural isomer | Different configuration affects biological activity |

| Alpha-viniferin | Structural isomer | More potent against certain cancer cell lines |

| Vitisin A | Related stilbenoid | Shows vasodilatory effects |

Each of these compounds exhibits unique biological activities and potential therapeutic applications, highlighting the distinctiveness of (+)-epsilon-Viniferin within this chemical family .

Distribution in Plant Kingdom

Occurrence in Vitis Species

(+)-Epsilon-viniferin demonstrates widespread distribution across multiple Vitis species, with documented presence in both cultivated and wild grapevine varieties [1] [2]. The compound has been identified in Vitis riparia, where it serves as a significant component of the stilbenoid profile [1]. Additionally, comprehensive analysis has revealed its occurrence in Vitis flexuosa and Vitis betulifolia, indicating broad distribution across diverse Vitis taxa [2].

Research has documented the presence of both cis- and trans-epsilon-viniferin configurations in Vitis amurensis, with detection in leaves, petioles, berry skins, and seeds [6]. This wild grapevine species, widely distributed in Korea, China, and Japan, represents an important source of epsilon-viniferin derivatives [6]. Vitis thunbergii has been identified as another significant source, with epsilon-viniferin isolated from root tissues [6].

Studies examining Vitis vinifera, the primary commercial grapevine species, have confirmed the presence of multiple viniferin forms including alpha-, epsilon-, omega-, trans, R- and R2-viniferin throughout various plant organs including roots, stems, canes, leaves, buds, and internodes [6]. The distribution pattern suggests that epsilon-viniferin production is not limited to specific Vitis species but represents a conserved biosynthetic capability across the genus.

Quantitative Distribution in Grapevine Tissues

Quantitative analysis of epsilon-viniferin distribution reveals significant variation across different grapevine tissues and developmental stages [14] [30] [36]. Research conducted on Georgian grape varieties demonstrated considerable variation in epsilon-viniferin content, with concentrations ranging from 0.38 to 0.67 milligrams per 100 grams in grape skin samples [14]. Comparative analysis showed that trans-resveratrol concentrations consistently exceeded epsilon-viniferin levels across all examined varieties [14].

| Grape Variety | Epsilon-viniferin (mg/100g) | Trans-resveratrol (mg/100g) |

|---|---|---|

| Saperavi | 0.67 | 6.67 |

| Saperavi Budeshurisebri | 0.38 | 1.86 |

| Cabernet Sauvignon | 0.40 | 2.96 |

| Otskhanuri Sapere | Not specified | 4.82 |

Tissue-specific distribution studies have revealed that resveratrol, the precursor to epsilon-viniferin, accumulates differentially across plant organs, with constitutive levels ranging from 0.2 milligrams per kilogram fresh weight to 16.5 milligrams per kilogram fresh weight [36]. Stem phloem tissues demonstrated the highest resveratrol concentrations, while leaf tissues showed the lowest levels [36].

Analysis of vine shoots from 23 Italian grape varieties revealed substantial variation in stilbene content, with epsilon-viniferin concentrations ranging from minimal levels to significant accumulations depending on variety and growing conditions [30]. Nero di Troia and Negroamaro varieties exhibited the highest total stilbene content, reaching 5298.1 and 5249.4 milligrams per kilogram dry weight respectively [30].

Presence in Wine and Derived Products

Epsilon-viniferin presence in wine represents a direct consequence of grape processing and fermentation, with concentrations varying significantly based on grape variety, processing methods, and storage conditions [4] [12]. The biosynthesis of epsilon-viniferin in Vitaceae family plants explains its occurrence in red wines, which serve as the primary dietary source of this stilbene dimer for human consumption [4].

Research has demonstrated that epsilon-viniferin, along with delta-viniferin, occurs naturally in grape skins, grapevine leaves, and grape canes, with particularly rich content observed in red wine [12]. The fermentation process and post-harvest handling can influence final concentrations in wine products [15].

Studies examining wine resveratrol content have documented maximum concentrations reaching 36 milligrams per liter, though epsilon-viniferin concentrations typically represent a smaller fraction of total stilbene content [15]. The use of specific post-harvest techniques, including ultraviolet-C irradiation, has been shown to modulate stilbene biosynthesis in grapes, potentially affecting epsilon-viniferin levels in resulting wine products [15].

Biosynthetic Pathways

Precursors and Intermediates

The biosynthetic pathway leading to (+)-epsilon-viniferin formation begins with the fundamental phenylpropanoid pathway, initiating from the amino acid phenylalanine [6]. The process commences with phenylalanine deamination catalyzed by phenylalanine ammonia lyase, producing cinnamic acid as the initial intermediate [6].

Subsequent enzymatic hydroxylation converts cinnamic acid to para-coumaric acid through the action of cinnamate-4-hydroxylase [6]. The formation of para-coumaroyl Coenzyme A occurs via the enzymatic activity of 4-coumarate-Coenzyme A ligase, establishing the activated precursor for stilbene biosynthesis [6].

The condensation reaction between para-coumaroyl Coenzyme A and malonyl Coenzyme A, catalyzed by stilbene synthase, produces trans-resveratrol as the immediate monomeric precursor to epsilon-viniferin [6]. This enzymatic step represents the entry point into the stilbene biosynthetic pathway, with stilbene synthase serving as the key regulatory enzyme controlling resveratrol production [6].

The oligomerization process proceeds through the formation of phenoxyl radical intermediates, with resveratrol serving as the substrate for oxidative coupling reactions [6] [17]. The dimerization typically occurs through region-isomeric modes, specifically the 8–10′ coupling pattern characteristic of epsilon-viniferin formation [17].

Enzymatic Mechanisms of Dimerization

The enzymatic formation of (+)-epsilon-viniferin involves oxidative coupling mechanisms mediated by peroxidase and laccase enzymes [17] [20] [21]. Resveratrol oligomerization proceeds via the coupling of oxidatively generated phenoxyl radicals, as originally proposed by Langcake and Pryce [17].

Laccase-mediated synthesis represents a significant pathway for viniferin production, with these multicopper oxidases catalyzing one-electron oxidation of resveratrol substrates [20]. The process involves the formation of reactive quinone methide intermediates that undergo subsequent coupling reactions to form the characteristic dihydrobenzofuran structure of epsilon-viniferin [17].

Research has demonstrated that both fungal laccases and plant peroxidases can facilitate epsilon-viniferin formation through oxidative dimerization [17]. The regioselectivity of the coupling reaction determines the specific viniferin isomer produced, with 8–10′ coupling characteristic of epsilon-viniferin formation [17].

Studies utilizing horseradish peroxidase and hydrogen peroxide have confirmed the enzymatic synthesis of viniferin dimers from resveratrol substrates [17]. The reaction typically produces epsilon-viniferin as a major product alongside delta-viniferin, with the relative proportions dependent on reaction conditions and enzyme specificity [17].

Advanced synthetic approaches have employed laccase-incorporated nanoflowers to enhance viniferin synthesis efficiency [21]. These hybrid organic-inorganic nanostructures demonstrate enhanced enzymatic activity and stability compared to free enzymes, providing improved synthetic capabilities for epsilon-viniferin production [21].

Regulation of Biosynthesis

The regulation of (+)-epsilon-viniferin biosynthesis involves complex transcriptional control mechanisms governing stilbene synthase gene expression [26] [44] [45]. Research has identified specific transcription factors, particularly MYB14 and MYB15, as key regulators of stilbene biosynthesis in grapevine [27] [49].

Calcium signaling represents a critical regulatory component in stilbene biosynthesis activation [26] [50]. Studies have demonstrated that calcium influx and associated signaling cascades activate stilbene synthase expression and subsequent epsilon-viniferin production [26]. Calmodulin-like proteins serve as important mediators in this calcium-dependent regulatory pathway [50].

Mitogen-activated protein kinase signaling cascades play essential roles in stilbene biosynthesis regulation [46]. Specifically, VqMAPKKK38 has been identified as a positive regulator of stilbene synthase transcription, mediating activation through MYB14 transcription factor pathways [46]. Both hydrogen peroxide and calcium influx activate this signaling cascade, suggesting integration of multiple stress-response pathways [46].

The grapevine genome contains approximately 33 functional stilbene synthase genes organized into distinct phylogenetic groups with differential expression patterns [45]. Group A genes located on chromosome 10 show distinct regulation compared to Groups B and C genes clustered on chromosome 16 [45]. Microarray and RNA sequencing analyses have revealed opposing transcriptional responses between stilbene synthase and chalcone synthase genes under specific conditions, indicating competitive regulation between stilbene and flavonoid biosynthetic pathways [45].

Pathogen infection triggers coordinated transcriptional activation of distinct stilbene synthase gene subsets, with each subset potentially regulated by specific MYB transcription factors [44]. The extent of transcriptional activation following Plasmopara viticola inoculation appears inversely related to disease susceptibility, suggesting that stilbene biosynthesis regulation contributes to basal immunity [44].

Role as Phytoalexin

Induction by Biotic Stressors

(+)-Epsilon-viniferin functions as a crucial phytoalexin component in plant defense responses against biotic stressors, particularly fungal pathogens [7] [26] [39]. Research has demonstrated significant induction of epsilon-viniferin accumulation following exposure to various pathogenic organisms, with concentrations typically exceeding 100 micrograms per gram of fresh weight [7].

Studies examining grapevine responses to powdery mildew infection have revealed differential induction patterns of stilbene synthase genes and subsequent epsilon-viniferin production [26] [44]. The Chinese wild grapevine Vitis pseudoreticulata demonstrates enhanced stilbene accumulation and disease resistance through more efficient recruitment of salicylic acid signaling pathways for phytoalexin synthesis [26].

Antimicrobial activity studies have confirmed epsilon-viniferin effectiveness against various bacterial pathogens [39]. Research demonstrated minimum inhibitory concentrations of 20 micromolar against Streptococcus pneumoniae, with significant bactericidal activity observed across multiple serotypes including antibiotic-resistant strains [39]. The compound effectively disrupts bacterial cell membrane integrity and reduces biofilm formation capabilities [39].

Antifungal properties of epsilon-viniferin have been documented against multiple filamentous fungi and yeasts [40]. Comparative studies indicate that monomeric stilbenoids, including precursors to epsilon-viniferin, demonstrate greater antifungal activity against phytopathogenic fungi compared to dimeric derivatives [40]. The compound shows particular effectiveness against Aspergillus species, Penicillium species, and Fusarium verticillioides [40].

Research examining Vitis vinifera tendril extracts has confirmed broad-spectrum antifungal activity against plant pathogenic fungi, with Fusarium species demonstrating highest sensitivity and minimum inhibitory concentrations ranging from 250 to 300 parts per million [41]. The high polyphenolic content, including epsilon-viniferin, contributes significantly to observed antifungal activities [41].

Response to Abiotic Stress Factors

Abiotic stress factors serve as potent inducers of (+)-epsilon-viniferin biosynthesis, with ultraviolet-C radiation representing one of the most effective stimuli [7] [18] [25]. Comprehensive studies examining three American Vitis species and Vitis vinifera cultivars demonstrated that ultraviolet-C elicitation primarily induces resveratrol and epsilon-viniferin accumulation as major stilbene responses [7].

Time-course analyses following ultraviolet-C irradiation revealed progressive accumulation of epsilon-viniferin over three-day periods, with concentrations frequently exceeding 100 micrograms per gram fresh weight [7]. The response magnitude varies significantly among grape varieties, with American Vitis species generally demonstrating enhanced induction capabilities compared to European cultivars [29].

Salt stress represents another significant abiotic inducer of epsilon-viniferin production [18]. Research examining indigenous Tunisian grapevine cultivars under saline conditions documented substantial stilbene accumulation in berry seeds, with trans-epsilon-viniferin among the major phytoalexins significantly increased under high salinity [18]. The metabolic adaptation involves enhanced polyamine biosynthesis concurrent with stilbene production [18].

Drought stress and enhanced ultraviolet-B radiation exposure have been shown to increase antioxidant enzyme activities and stilbene production in grapevine [25]. Combined stress applications demonstrate additive effects on epsilon-viniferin induction, with enhanced ultraviolet-B radiation significantly increasing superoxide dismutase, ascorbate peroxidase, and catalase activities alongside stilbene accumulation [25].

Temperature stress, particularly chilling conditions, activates stilbene biosynthesis pathways through mitogen-activated protein kinase signaling cascades [46]. The VqMAPKKK38 gene demonstrates elevated expression under chilling stress, contributing to enhanced stilbene synthase transcription and epsilon-viniferin production [46].

Disease Resistance Mechanisms in Vitis Species

Disease resistance mechanisms involving (+)-epsilon-viniferin operate through multiple molecular pathways that contribute to enhanced pathogen tolerance in Vitis species [26] [42] [43]. The compound functions both as a direct antimicrobial agent and as a signaling molecule that primes additional defense responses [42].

Research has demonstrated that epsilon-viniferin and related resveratrol oligomers can decrease bacterial motility and attenuate bacterial type III secretion systems, representing anti-virulence mechanisms that bypass traditional antibiotic resistance [42]. These compounds induce enhanced local immune responses mediated by two-layered plant innate immunity systems [42].

Studies examining resistant versus susceptible grapevine genotypes have revealed inverse correlations between constitutive stilbene synthase expression and disease susceptibility [44]. Resistant genotypes demonstrate higher baseline expression of stilbene biosynthetic genes and more rapid induction following pathogen challenge [44]. The transcriptional activation follows coordinated and sequential patterns involving distinct stilbene synthase gene subsets [44].

The hypersensitive response in resistant North American grapevine species involves massive trans-resveratrol production and subsequent conversion to toxic oxidative delta-viniferin, while susceptible European varieties produce lower resveratrol levels and predominantly form the glycoside trans-piceid [43]. This differential metabolism of resveratrol and epsilon-viniferin precursors plays crucial roles in determining resistance outcomes [43].

Epsilon-viniferin contributes to disease resistance through regulation of hypersensitive response initiation [43]. The compound triggers rapid alkalinization, accumulation of pathogenesis-related protein transcripts, oxidative burst generation, and programmed cell death responses [43]. These cellular responses create hostile environments for pathogen establishment and limit disease progression [43].

XLogP3

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard